molecular formula C17H17F4N3O B15118391 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B15118391
M. Wt: 355.33 g/mol
InChI Key: UYZFHDPUDASDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of fluorinated pyridine and methoxyphenyl piperazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material sciences. The presence of fluorine atoms in its structure imparts distinctive physical and chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro derivatives of this compound can be reduced to amines.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The fluorinated pyridine moiety can interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine is unique due to its specific combination of fluorinated pyridine and methoxyphenyl piperazine structures. This combination imparts distinctive physical and chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F4N3O

Molecular Weight

355.33 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C17H17F4N3O/c1-25-14-4-2-13(3-5-14)23-6-8-24(9-7-23)16-15(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3

InChI Key

UYZFHDPUDASDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.